molecular formula C20H30N6O4 B12114666 Phenylalanylprolylarginine

Phenylalanylprolylarginine

Cat. No.: B12114666
M. Wt: 418.5 g/mol
InChI Key: NTUPOKHATNSWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-PHE-PRO-ARG-OH, also known as L-Phenylalanyl-L-prolyl-L-arginine, is a tripeptide composed of the amino acids phenylalanine, proline, and arginine. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-PHE-PRO-ARG-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (proline and phenylalanine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of H-PHE-PRO-ARG-OH can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-PHE-PRO-ARG-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction of the arginine residue can produce reduced arginine forms .

Scientific Research Applications

H-PHE-PRO-ARG-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-PHE-PRO-ARG-OH involves its interaction with specific molecular targets and pathways. For instance, it can bind to receptors or enzymes, modulating their activity. The phenylalanine residue may interact with hydrophobic pockets, while the arginine residue can form hydrogen bonds and ionic interactions. These interactions can influence various biological processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-PHE-PRO-ARG-OH is unique due to its specific sequence of amino acids, which imparts distinct biological properties. The arrangement of phenylalanine, proline, and arginine in this order can result in unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[[1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUPOKHATNSWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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